(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)9-10-5-4-6-11-10;;/h10-11H,1-9H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAHGDBWKRHPAY-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@@H]2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride typically involves the coupling of pyrrolidine and piperidine derivatives. One common method is the [3+2] and [4+2] annulation reactions, which allow for the formation of the pyrrolidine and piperidine rings . These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different N-oxide derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new N-heterocyclic compounds with different functional groups.
Scientific Research Applications
(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex N-heterocyclic compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Piperidine Derivatives with Substituted Benzyloxyimino Groups
Compounds such as 3-amino-4-(dimethoxybenzyloxyimino)piperidine dihydrochlorides (e.g., 13c, 13d, 13e, 13f, 13g) share a piperidine backbone but differ in substituent positioning on the benzyloxyimino group. Key distinctions include:
Structural Implications :
Piperidine Derivatives with Arylalkyl Side Chains
Compounds like 1-(3-phenylbutyl)piperidine derivatives (e.g., RC-33 analogs) exhibit RMSD values >2.5 Å in docking studies, indicating divergent orientations while maintaining salt bridges with Glu172 . For example:
Functional Implications :
Sigma Receptor Ligands with Piperazine/Piperidine Cores
Sigma ligands such as BD 1063 and BMY 14802 highlight the role of halogenated aryl groups in σR selectivity :
Pharmacological Implications :
Molecular and Regulatory Comparisons
- Molecular Weight : The target compound’s molecular weight (~300–350 g/mol*) is higher than simpler analogs like (S)-2-(pyrrolidin-2-yl)ethan-1-olhydrochloride (151.63 g/mol) but lower than 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride (327.25 g/mol) .
- Regulatory Status : Unlike 4-(diphenylmethoxy)piperidine hydrochloride (regulated under EPA and ATSDR guidelines ), the target compound lacks documented regulatory data, necessitating further toxicological profiling.
Biological Activity
(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride, also known by its CAS number 215918-57-3, is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
The compound is primarily recognized for its interactions with various biological targets, including enzymes and receptors. Its structure, featuring both piperidine and pyrrolidine rings, contributes to its pharmacological properties. Research indicates that it may act as an inhibitor for several enzymes, impacting pathways crucial for cellular functions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. For instance, it may affect the activity of kinases and phospholipases, which are vital in cellular signaling and metabolism .
- Receptor Modulation : Its structural characteristics allow it to bind effectively to various receptors, potentially modulating neurotransmitter systems. This modulation can influence physiological processes such as pain perception and mood regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Recent studies have highlighted how modifications to the piperidine and pyrrolidine rings can enhance potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperidine ring | Increased binding affinity to target enzymes |
| Alteration of the pyrrolidine substituent | Enhanced lipophilicity and cell membrane penetration |
| Chirality adjustments | Significant impact on receptor selectivity |
Research has demonstrated that specific substitutions lead to a marked increase in inhibitory potency against certain targets, making this compound a valuable scaffold for drug development .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : In vitro tests have shown that derivatives of pyrrolidine exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
- Cancer Therapy Potential : Research indicates that piperidine derivatives can induce apoptosis in cancer cell lines. A study found that specific modifications to the piperidine structure resulted in compounds with enhanced cytotoxicity against hypopharyngeal tumor cells, suggesting potential applications in oncology .
- Neurological Applications : Due to its ability to modulate neurotransmitter systems, there is ongoing research into its use for treating neurological disorders. The compound's influence on pathways related to mood and cognition presents opportunities for developing new antidepressants or anxiolytics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride, and what factors influence reaction yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting a pyrrolidine derivative with a piperidine precursor under basic conditions (e.g., potassium carbonate in DMF) followed by dihydrochloride salt formation using HCl . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature control : Optimized reaction temperatures (e.g., 60–80°C) minimize side reactions.
- Purification : Recrystallization or column chromatography improves purity. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How is the stereochemical configuration of this compound confirmed during synthesis?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) or nuclear Overhauser effect (NOE) NMR spectroscopy to verify stereochemistry. X-ray crystallography provides definitive confirmation by resolving the spatial arrangement of the pyrrolidine-piperidine backbone .
Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z calculated for C10H20N2·2HCl).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).
- Solubility profiling : Test in buffers (pH 1–12) to identify optimal conditions for biological assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data across different in vitro assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, ionic strength). Strategies include:
- Standardize buffer systems : Use consistent HEPES or PBS buffers to control ionic interactions.
- Orthogonal assays : Compare results from radioligand binding (e.g., [3H]-labeled targets) and functional assays (e.g., cAMP accumulation).
- Structural analogs : Compare with similar compounds (e.g., 4-(Piperidin-4-yl)pyridine dihydrochloride) to isolate steric or electronic effects .
Q. What strategies enhance the stereochemical stability of this compound in aqueous solutions during long-term storage?
- Methodological Answer :
- pH control : Maintain solutions at pH 4–6 to prevent racemization (acidic conditions stabilize protonated amines).
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to minimize hydrolysis.
- Additives : Include antioxidants (e.g., 0.01% BHT) to prevent oxidative degradation .
Q. How can computational modeling guide the optimization of this compound for receptor-targeted studies?
- Methodological Answer :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets (e.g., GPCRs, ion channels).
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess conformational stability.
- QSAR models : Corinate substituent effects (e.g., methyl groups on pyrrolidine) with activity data to design analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Controlled experiments : Repeat solubility tests using USP-grade solvents and standardized shaking/equilibration times.
- Hildebrand parameters : Calculate solubility parameters (δ) to predict miscibility (e.g., δ ≈ 22 MPa1/2 for DMSO matches the compound’s polarity).
- Cross-validate : Compare with structurally similar salts (e.g., piperidine hydrochlorides) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
